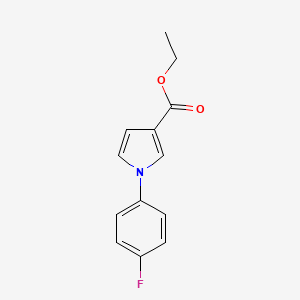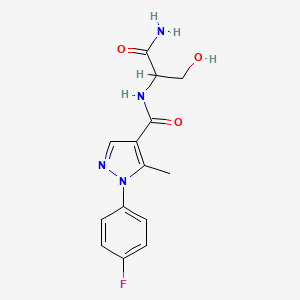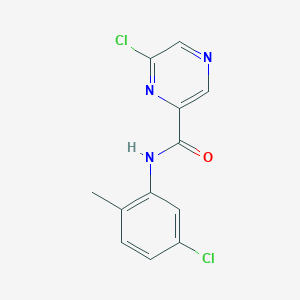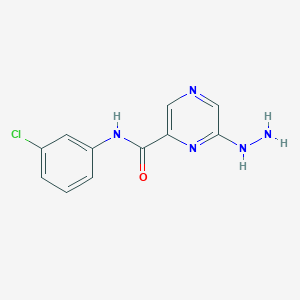![molecular formula C22H27NO3 B10798368 1'-Benzyl-6,7-dimethoxyspiro[3,4-dihydroisochromene-1,4'-piperidine]](/img/structure/B10798368.png)
1'-Benzyl-6,7-dimethoxyspiro[3,4-dihydroisochromene-1,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-196 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a member of the aminothienopyrimidine series, which is known for its diverse biological activities. This compound has been studied extensively for its potential use in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-196 typically involves the construction of the thienopyrimidine scaffold. This process begins with the preparation of the thiophene starting material, followed by the formation of the aminothienopyrimidine core. The synthetic route often includes halogenation and subsequent substitution reactions to introduce the desired functional groups. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of OSM-S-196 follows similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. This involves the use of industrial-grade solvents, catalysts, and equipment to carry out the reactions efficiently. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
OSM-S-196 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of OSM-S-196 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of OSM-S-196 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
Scientific Research Applications
OSM-S-196 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been studied for its potential effects on cellular processes and its ability to interact with biological molecules.
Medicine: OSM-S-196 is being investigated for its potential therapeutic applications, including its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of OSM-S-196 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of cellular processes and the activation of stress responses. The molecular targets of OSM-S-196 include enzymes involved in protein synthesis and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to OSM-S-196 include other members of the aminothienopyrimidine series, such as OSM-S-106 and other substituted pyridines. These compounds share structural similarities and often exhibit similar biological activities.
Uniqueness
What sets OSM-S-196 apart from its similar compounds is its specific functional groups and the resulting unique interactions with molecular targets.
Conclusion
OSM-S-196 is a compound with significant potential in scientific research and various applications. Its unique properties, diverse chemical reactions, and specific mechanism of action make it a valuable tool in chemistry, biology, medicine, and industry. Continued research on this compound and its similar counterparts will likely yield further insights and applications.
Properties
Molecular Formula |
C22H27NO3 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1'-benzyl-6,7-dimethoxyspiro[3,4-dihydroisochromene-1,4'-piperidine] |
InChI |
InChI=1S/C22H27NO3/c1-24-20-14-18-8-13-26-22(19(18)15-21(20)25-2)9-11-23(12-10-22)16-17-6-4-3-5-7-17/h3-7,14-15H,8-13,16H2,1-2H3 |
InChI Key |
ADXUPDCQQACVPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCOC23CCN(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[1-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-3-phenylpropan-2-yl]carbamate](/img/structure/B10798305.png)
![2-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B10798313.png)

![5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798316.png)
![2-Chloroethyl spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]-1'-carboxylate](/img/structure/B10798320.png)



![N-(3-chloro-2-fluorophenyl)-3-(4-cyanophenyl)-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798349.png)
![[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]-(4-fluoro-1,3-dihydroisoindol-2-yl)methanone](/img/structure/B10798355.png)
![1'-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]](/img/structure/B10798360.png)
![1'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)spiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-piperidine]](/img/structure/B10798365.png)
![1'-Benzylspiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]](/img/structure/B10798384.png)
